molecular formula C19H18N4O4 B12169292 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B12169292
M. Wt: 366.4 g/mol
InChI Key: BGRIVFDRRAGUAV-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring fused with a methoxyphenyl group and a methoxypyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Attachment of the Methoxypyridinyl Group: The methoxypyridinyl group can be attached through nucleophilic substitution reactions involving methoxypyridine and appropriate leaving groups.

    Final Coupling: The final step involves coupling the intermediate products through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and molecular pathways.

    Industrial Applications: It may be explored for use in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxypyridin-3-yl)acetamide: Similar structure with a different position of the methoxy group on the pyridine ring.

    2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-chloropyridin-3-yl)acetamide: Similar structure with a chlorine substituent instead of a methoxy group.

Uniqueness

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Biological Activity

The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a novel organic molecule with a complex structure that suggests potential for various biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a pyridazinone core linked to a methoxyphenyl group and a methoxypyridine moiety via an acetamide linkage. This unique arrangement of functional groups is anticipated to influence its biological properties significantly.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the pyridazinone core : Utilizing reagents such as potassium permanganate for oxidation.
  • Introduction of functional groups : Employing various halogenating agents for substitution reactions.

Biological Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant biological activities. Key findings include:

Anticancer Activity

A study evaluated the anticancer activity of the compound against a panel of approximately sixty cancer cell lines, including leukemia, melanoma, and breast cancers. The results showed:

  • Low anticancer activity : Only four cancer cell lines exhibited slight sensitivity at a concentration of 10 µM.
  • Specific sensitivity in leukemia lines : These were found to be the most responsive to the compound's effects .
Cancer TypeSensitivity at 10 µM
LeukemiaSensitive
MelanomaSlightly sensitive
Breast CancerSlightly sensitive
Other CancersNot sensitive

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. Potential targets include:

  • Enzymes : Involved in inflammatory responses.
  • Receptors : Implicated in cancer cell proliferation.

Understanding these interactions is crucial for elucidating its therapeutic potential .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds, providing insights into their pharmacological profiles:

  • In vitro evaluations demonstrated that related pyridazinone derivatives possess varying degrees of anticancer activity, with some showing IC50 values below 10 µM against specific cancer cell lines .
  • Comparative studies on structural analogs indicated that modifications in functional groups could enhance or diminish biological activity, emphasizing the importance of chemical structure in drug design .

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C19H18N4O4/c1-26-15-6-3-13(4-7-15)16-8-10-19(25)23(22-16)12-17(24)21-14-5-9-18(27-2)20-11-14/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

BGRIVFDRRAGUAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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